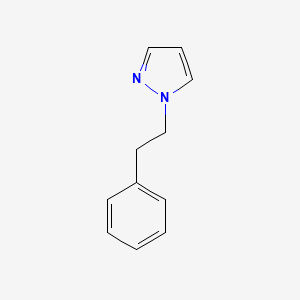![molecular formula C15H20BNO3 B2605345 N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide CAS No. 434898-99-4](/img/structure/B2605345.png)
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of phenylboronic acid, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The tetramethyl-1,3,2-dioxaborolane group is a boronic ester, which is often used as a protected form of boronic acid .
Molecular Structure Analysis
The molecular structure of this compound would likely consist of a phenyl ring substituted with a propenamide group and a tetramethyl-1,3,2-dioxaborolane group .Chemical Reactions Analysis
In general, boronic esters like the tetramethyl-1,3,2-dioxaborolane group in this compound can undergo a variety of reactions, including Suzuki-Miyaura cross-coupling reactions .科学研究应用
N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide has been extensively studied for its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry. In organic synthesis, this compound has been used as a versatile reagent for the synthesis of various compounds, including chiral alcohols, amines, and esters. In materials science, this compound has been used as a building block for the synthesis of boron-containing polymers and dendrimers. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as well as its ability to inhibit enzymes such as proteases and kinases.
作用机制
The mechanism of action of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is not well understood, but it is believed to involve the formation of a boron-nitrogen bond with the target molecule. This bond can lead to the inhibition of enzyme activity or the disruption of protein-protein interactions, depending on the specific target.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the specific target. In some cases, this compound has been shown to inhibit enzyme activity, leading to a decrease in the production of certain metabolites. In other cases, this compound has been shown to disrupt protein-protein interactions, leading to a decrease in the activity of certain signaling pathways. Additionally, this compound has been shown to have some cytotoxic effects on cancer cells.
实验室实验的优点和局限性
One of the main advantages of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide is its versatility as a reagent for organic synthesis. It can be used to synthesize a variety of compounds, and its boron-containing structure can impart unique properties to these compounds. Additionally, this compound has been shown to have some potential as an anticancer agent, which could be useful in developing new cancer treatments. However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not well understood, which can make it difficult to predict its effects on specific targets. Additionally, this compound can be difficult to synthesize and purify, which can limit its availability for research purposes.
未来方向
There are many potential future directions for research on N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide. One area of interest is the development of new synthetic methods for this compound and related compounds, which could make them more accessible for research purposes. Additionally, further studies are needed to better understand the mechanism of action of this compound and its effects on specific targets. This could lead to the development of new drugs and treatments for a variety of diseases. Finally, more research is needed to explore the potential applications of this compound in materials science, such as its use as a building block for new polymers and dendrimers.
合成方法
The synthesis of N-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-Propenamide involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions, and the resulting product is purified using column chromatography.
安全和危害
属性
IUPAC Name |
N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BNO3/c1-6-13(18)17-12-9-7-11(8-10-12)16-19-14(2,3)15(4,5)20-16/h6-10H,1H2,2-5H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRUFOUHDAQOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate](/img/structure/B2605262.png)
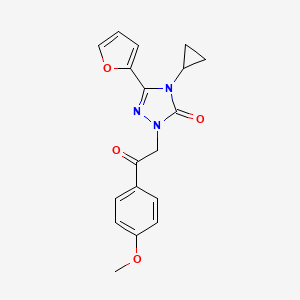
![6-[2-(2-Methylphenyl)morpholin-4-yl]pyridine-3-carbaldehyde](/img/structure/B2605264.png)

![1-[(2,4-Difluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2605269.png)
![1-methyl-4-{4-[(1-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazine](/img/structure/B2605270.png)
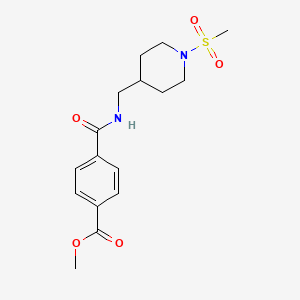
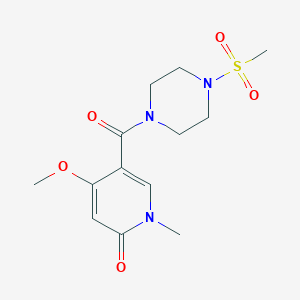


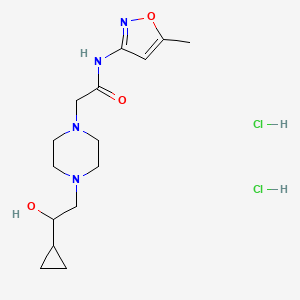
![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2605278.png)
